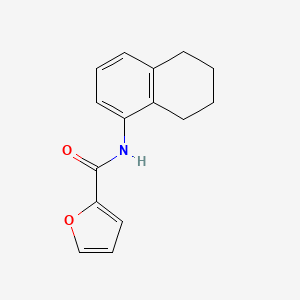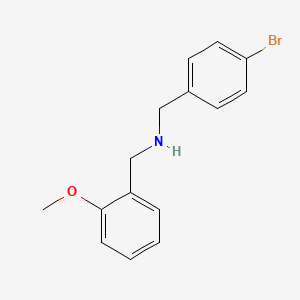
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, also known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not yet fully understood. However, it is believed that N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide acts as a hole transport material in organic electronic devices. This means that it facilitates the movement of positive charges through the device, allowing for the efficient conversion of light into electrical energy.
Biochemical and Physiological Effects
There is currently no research available on the biochemical and physiological effects of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. However, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is not intended for use as a drug, this is not a significant concern for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its ease of synthesis. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide can be synthesized using standard laboratory equipment and does not require any specialized equipment or techniques. Additionally, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has excellent charge transport properties, making it a potentially valuable material for use in organic electronic devices.
One limitation of using N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain applications. Additionally, as N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a relatively new material, there is still much to be learned about its properties and potential applications.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. One area of interest is in the development of new synthetic methods for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide that could improve its properties or enable new applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide and its potential applications in organic electronics. Finally, there is also potential for research on the use of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in other fields, such as catalysis or materials science.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a promising material for use in various fields of scientific research. Its ease of synthesis and excellent charge transport properties make it a potential candidate for use in organic electronic devices. Further research is needed to fully understand the properties and potential applications of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide involves the reaction of 3,5-dimethylbenzene sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide as a white solid. The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential application in various fields of scientific research. One of the most promising areas of application for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is in the field of organic electronics. N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide has been shown to have excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)



![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)

![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)